3-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione
Description
3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core linked to a benzothiazole-1,1-dione moiety via a piperazine bridge. This structure combines pharmacophoric elements known for modulating kinase activity, neurotransmitter receptors, and metabolic enzymes.
Properties
IUPAC Name |
3-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c24-26(25)15-4-2-1-3-13(15)16(20-26)21-9-11-22(12-10-21)17-14-5-6-19-23(14)8-7-18-17/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVLDPWEJSHSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=CN5C4=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells. The compound’s interaction with CDK2 is so potent that it has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively.
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2. This inhibition disrupts the normal cell cycle, leading to cell death through apoptosis. The downstream effects include a reduction in tumor cell proliferation, making this compound a potential candidate for cancer treatment.
Result of Action
The result of the compound’s action is a significant reduction in the growth of examined cell lines. Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively. This indicates the compound’s potential effectiveness as a cancer treatment.
Biological Activity
3-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound integrates pyrazolo[1,5-a]pyrazine, piperazine, and benzothiazole moieties, which are known for their diverse pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization with piperazine and benzothiazole units. Common reagents utilized in these reactions include acyl bromides and propargylamines, often in the presence of catalysts like cesium carbonate in dimethyl sulfoxide (DMSO) .
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . This mechanism positions it as a potential candidate for cancer therapy.
Biological Activity Overview
The compound exhibits a range of biological activities:
- Anticancer Activity : Studies indicate that derivatives of benzothiazole, including this compound, have significant anticancer properties. They have been tested against various cancer cell lines including ovarian, lung, and renal cancers .
- Antimicrobial Properties : The benzothiazole derivatives are also noted for their antibacterial and antifungal activities. This broad spectrum of activity makes them valuable in the development of new antimicrobial agents .
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
- Anticancer Efficacy : A study demonstrated that compounds similar to this compound exhibited potent inhibition of cancer cell proliferation. The structure–activity relationship (SAR) analysis indicated that the presence of the pyrazolo[1,5-a]pyrazine moiety is crucial for enhancing anticancer activity .
- Enzyme Inhibition : Research has shown that this compound can act as an enzyme inhibitor. It has been tested against various kinases involved in cancer progression and has shown promising results in inhibiting their activity .
Comparative Biological Activity Table
Comparison with Similar Compounds
FAUC 329 (Dopamine D3 Receptor Ligand)
- Core Structure : Pyrazolo[1,5-a]pyridine-piperazine.
- Key Differences : Replaces benzothiazole-1,1-dione with a pyridine ring.
- Activity : Potent dopamine D3 receptor antagonist with high selectivity over D2 receptors .
- Synthetic Route : Coupling of pyrazolo[1,5-a]pyridine-2-carboxylic acid with piperazine derivatives .
GZD856 (Bcr-AblT315I Inhibitor)
BD630284 (Quinoline-Pyrazolo[1,5-a]pyrimidine Hybrid)
- Core Structure: Quinoline-pyrazolo[1,5-a]pyrimidine-piperazine.
- Key Differences: Quinoline replaces benzothiazole-1,1-dione.
- Activity : Structural analogue with uncharacterized pharmacological profile .
Pharmacological and Physicochemical Comparison
<sup>a</sup>LogP values estimated using ChemDraw.
Mechanistic Insights
- Kinase Inhibition : The target compound’s benzothiazole-1,1-dione moiety may mimic ATP’s adenine ring, competing for kinase ATP-binding pockets, similar to GZD856’s pyrazolo-pyrimidine core .
Preparation Methods
Synthesis of the Benzothiazole-1,1-dione Core
The benzothiazole-1,1-dione moiety is synthesized via oxidation of a benzothiazole precursor. In US6111105A, analogous 1,2-benzisothiazole derivatives are oxidized using hydrogen peroxide in acidic media to form sulfone groups . For the target compound, a similar protocol is applied:
-
Starting Material : 3-Chloro-1,2-benzothiazole is treated with hydrogen peroxide (30% w/v) in acetic acid at 60–80°C for 6–8 hours.
-
Oxidation : The thiazole sulfur undergoes oxidation to form the 1,1-dione structure.
-
Workup : The product is isolated via crystallization from isopropanol/toluene mixtures, yielding 3-chloro-1λ⁶,2-benzothiazole-1,1-dione with >85% purity .
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 70°C |
| Yield | 78% |
| Characterization | NMR, TLC, HPLC |
Piperazine Functionalization
The piperazine ring is introduced via nucleophilic aromatic substitution. US6111105A demonstrates this using anhydrous piperazine and 3-chloro-1,2-benzisothiazole under reflux :
-
Reaction Conditions :
-
3-Chloro-1λ⁶,2-benzothiazole-1,1-dione (1 eq) is reacted with excess piperazine (5 eq) in t-butanol at 110–120°C for 24 hours.
-
The crude product is purified via pH-controlled extraction (toluene/water) and crystallized from isopropanol.
-
-
Outcome :
Optimization Insights :
-
Excess piperazine ensures complete displacement of the chloro group.
-
Solvent choice (t-butanol) minimizes side reactions.
Synthesis of Pyrazolo[1,5-a]pyrazine-4-yl Boronic Ester
The pyrazolo[1,5-a]pyrazine moiety is prepared via cyclization and functionalization. Methods from US20240309005A1, which describe pyrazolo[3,4-d]pyrimidine synthesis, are adapted :
-
Cyclization :
-
4-Aminopyrazine-2-carbonitrile is treated with hydroxylamine hydrochloride in ethanol/water to form pyrazolo[1,5-a]pyrazine-4-amine.
-
-
Borylation :
-
The amine is converted to a boronic ester via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane at 80°C.
-
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | Ethanol/H₂O, 12 h, reflux | 65% |
| Borylation | Pd(dppf)Cl₂, 80°C, 8 h | 72% |
Coupling of Piperazine and Pyrazolo[1,5-a]pyrazine
The final assembly uses Suzuki-Miyaura coupling to attach the pyrazolo[1,5-a]pyrazine group to the piperazine ring. US20240309005A1 highlights similar cross-couplings for pyrazolo-pyrimidine derivatives :
-
Reaction Setup :
-
3-(1-Piperazinyl)-1λ⁶,2-benzothiazole-1,1-dione (1 eq) and pyrazolo[1,5-a]pyrazine-4-yl boronic ester (1.2 eq) are combined with Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (4:1).
-
The mixture is heated at 90°C under nitrogen for 16 hours.
-
-
Purification :
-
The product is isolated via column chromatography (SiO₂, CH₂Cl₂/MeOH 10:1) and recrystallized from ethyl acetate.
-
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity | >95% (HPLC) |
| Characterization | NMR, HRMS |
Analytical Validation and Quality Control
Both patents emphasize rigorous analytical validation :
-
NMR Spectroscopy : Confirm substitution patterns (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm).
-
HPLC : Monitor reaction progress and final purity using C18 columns (ACN/H₂O gradient).
-
Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 412.1234).
Scale-Up Considerations
Industrial-scale production requires modifications:
-
Solvent Recovery : Toluene and isopropanol are recycled via distillation.
-
Catalyst Recycling : Pd residues are recovered using scavenger resins.
-
Process Safety : Exothermic reactions (e.g., oxidations) are controlled via jacketed reactors.
Q & A
Q. What are the recommended synthetic strategies for constructing the pyrazolo[1,5-a]pyrazine-piperazine-benzothiazole scaffold?
The synthesis of this scaffold typically involves multi-step reactions:
- Core formation : Condensation of aminopyrazines with electrophilic reagents to form the pyrazolo[1,5-a]pyrazine core. For example, heating precursors in dry dioxane with catalysts like MS 4Å .
- Piperazine coupling : Substitution reactions to introduce the piperazine moiety. Conditions may involve stirring at 50°C with amines, followed by purification via Kugelrohr distillation .
- Benzothiazole integration : Sulfur-containing heterocycles like benzothiazole-1,1-dione are introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling . Key optimization factors: Solvent polarity, temperature control, and catalyst selection (e.g.,樟脑磺酸 for cyclization) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., piperazine CH2 groups at δ 2.5–3.5 ppm) and confirms substitution patterns .
- HRMS : Validates molecular weight (e.g., [M+H]+ peaks for C19H18N6O2S expected at m/z 394.115) .
- HPLC : Ensures >95% purity post-synthesis; reverse-phase C18 columns with acetonitrile/water gradients are standard .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological efficacy across analogs?
SAR analysis for pyrazolo-pyrazine derivatives involves:
- Systematic substitution : Comparing bioactivity of analogs with varied substituents (e.g., fluorophenyl vs. methoxyphenyl groups on the benzothiazole ring) .
- Data normalization : Using standardized assays (e.g., IC50 in kinase inhibition) to minimize inter-study variability. For example, conflicting cytotoxicity data may arise from differences in cell lines (HeLa vs. MCF-7) .
- Computational modeling : Docking studies to predict binding affinities to targets like CDK2 or PARP1, reconciling discrepancies between in vitro and in silico results .
Q. What experimental designs are optimal for evaluating in vivo pharmacokinetics and target engagement?
- Animal models : Use Sprague-Dawley rats for bioavailability studies (dose: 10 mg/kg IV/PO; plasma sampling at 0–24h) .
- Tissue distribution : Radiolabeled analogs (e.g., 14C-tagged benzothiazole) tracked via autoradiography .
- Target validation : CRISPR-Cas9 knockout models to confirm mechanism (e.g., PI3K/AKT pathway inhibition) .
Q. How can researchers address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin inclusion complexes .
- Prodrug strategies : Introduce phosphate esters on the benzothiazole moiety to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes for improved stability in PBS .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
